2-(Difluoromethoxy)-5-nitrobenzaldehyde
Description
Significance of Fluorine and Nitro Groups in Contemporary Organic Chemistry
The introduction of fluorine into organic molecules is a key strategy in the fields of medicinal chemistry, agrochemicals, and materials science. mdpi.com The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, in particular, are prized for their unique physicochemical properties. mdpi.comnih.gov Fluorine's high electronegativity and the stability of the carbon-fluorine bond can significantly alter a molecule's electronic characteristics, conformation, and metabolic stability. mdpi.com For instance, incorporating fluorinated groups like difluoromethoxy (-OCHF2) can enhance lipophilicity, which improves a compound's ability to permeate biological membranes. nih.gov The difluoromethoxy group is particularly interesting as it can also act as a hydrogen bond donor, potentially enhancing interactions with biological targets like enzymes and receptors. nih.govacs.org
Similarly, the nitro group (–NO2) is a cornerstone of synthetic organic chemistry. rsc.orgmdpi.com As a powerful electron-withdrawing group, it plays a crucial role in directing the course of chemical reactions and activating aromatic rings for nucleophilic substitution. mdpi.com Nitroaromatic compounds are vital intermediates in the production of a wide array of products, including dyes, polymers, and pharmaceuticals. numberanalytics.comresearchgate.net In medicinal chemistry, the nitro group is a feature of numerous bioactive molecules and approved drugs, including antibacterial and antituberculosis agents. mdpi.comnih.gov Its presence is often central to the mechanism of action, although its reduction in biological systems can lead to reactive intermediates. nih.gov The continued exploration of nitroaromatics is fueled by the need for new therapeutic agents to combat drug-resistant pathogens. nih.gov
Contextualization of 2-(Difluoromethoxy)-5-nitrobenzaldehyde (B2912050) within Advanced Chemical Research
This compound is a specialized aromatic aldehyde that features both a difluoromethoxy group and a nitro group. This dual functionalization makes it a valuable intermediate in multi-step organic synthesis. Its chemical identity is defined by the following properties:
| Property | Value |
| CAS Number | 145742-63-8 |
| Molecular Formula | C8H5F2NO4 |
| Molecular Weight | 217.13 g/mol |
| InChIKey | YERTUMJMWKSDIU-UHFFFAOYSA-N |
Table 1: Chemical Identification of this compound. uni.lu
The structure of this compound positions it as a useful building block for creating more complex molecules, particularly in the pharmaceutical industry. For example, the structural motif is integral to the synthesis of key medicinal intermediates. A related synthesis involves the nitration of N-[4-(difluoromethoxy)phenyl]acetamide, which is then processed to form 2-mercapto-5-difluoromethoxy-1H-benzimidazole. google.com This benzimidazole (B57391) derivative is a crucial precursor for proton pump inhibitors. google.com The aldehyde functional group on this compound provides a reactive site for a variety of chemical transformations, such as condensations and reductive aminations, allowing for the extension of the molecular framework.
Overview of Research Trajectories Related to Fluorinated Benzaldehydes and Nitro-substituted Aromatics
Current research in organofluorine chemistry is heavily focused on developing new, more efficient, and selective methods for introducing fluorine and fluorinated groups into molecules. nih.gov Traditional fluorination methods often require harsh conditions, so there is a significant drive towards milder techniques, such as visible-light photoredox catalysis for difluoromethoxylation. nih.gov The goal is to make complex fluorinated building blocks more accessible for use in drug discovery and materials science. The synthesis of specifically substituted fluorinated benzaldehydes, for instance, is an area of active investigation, with methods like halogen-exchange (HALEX) reactions being refined to improve yields and substrate scope. google.com
In the field of nitroaromatic chemistry, research is advancing on several fronts. There is a continuous effort to develop safer and more environmentally friendly nitration methods to replace the classical use of corrosive acid mixtures. numberanalytics.com This includes the exploration of alternative nitrating agents like nitronium salts (e.g., nitronium tetrafluoroborate) and dinitrogen pentoxide (N2O5). numberanalytics.com Furthermore, transition metal-catalyzed reactions are being developed to achieve regioselective nitration of complex aromatic systems. mdpi.com A significant portion of research is also dedicated to the synthesis and biological evaluation of novel nitroaromatic compounds. mdpi.comnih.gov The rise of antibiotic resistance has renewed interest in nitro-containing scaffolds as a source of potential new anti-infective agents, driving the synthesis of diverse libraries of these compounds for screening. nih.gov The study and application of molecules like this compound are situated at the intersection of these research trajectories, providing a tangible link between advanced synthetic methods and the creation of functional molecules with high potential value.
Synthetic Methodologies for this compound and Related Architectures
The synthesis of this compound involves two key transformations: the introduction of the difluoromethoxy group onto an aromatic ring and the subsequent regioselective nitration of the resulting benzaldehyde (B42025) scaffold. These processes leverage fundamental principles of organofluorine chemistry and electrophilic aromatic substitution.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethoxy)-5-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c9-8(10)15-7-2-1-6(11(13)14)3-5(7)4-12/h1-4,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERTUMJMWKSDIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=O)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 2 Difluoromethoxy 5 Nitrobenzaldehyde
Nucleophilic Aromatic Substitution (SNAr) Pathways
The presence of a strong electron-withdrawing nitro group significantly activates the aromatic ring of 2-(difluoromethoxy)-5-nitrobenzaldehyde (B2912050) towards nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the positions ortho and para to the nitro group. The difluoromethoxy group, also being electron-withdrawing, further enhances the electrophilicity of the aromatic ring.
Studies on Direct (Ipso-) Substitution Dynamics
Ipso-substitution refers to the replacement of a substituent other than hydrogen on an aromatic ring. In the case of this compound, potential leaving groups for an ipso-SNAr reaction are not readily apparent from its structure, as carbon-hydrogen and carbon-carbon bonds are generally not susceptible to this type of substitution.
However, the concept of ipso-attack is relevant in other contexts, such as electrophilic aromatic substitution. For instance, studies on the nitration of aromatic aldehydes containing a difluoromethoxy group have shown that ipso-substitution of the aldehyde group can occur, especially when the difluoromethoxy group is in the para-position to the aldehyde. The presence of other substituents on the ring can influence the extent of this ipso-substitution. uni.lu While this provides insight into the behavior of the difluoromethoxy aldehyde scaffold, specific studies on the direct nucleophilic (ipso-) substitution dynamics of this compound are not extensively documented in the scientific literature.
Exploration of Tele- and Cine-Substitution Mechanisms
Cine-substitution occurs when the incoming nucleophile attaches to the carbon atom adjacent to the one bearing the leaving group, while tele-substitution involves attachment at a more remote position. These are less common than direct substitution and often proceed through rearrangement mechanisms.
Vicarious Nucleophilic Substitution of Hydrogen (VNSH) Applications
Vicarious Nucleophilic Substitution of Hydrogen (VNSH) is a powerful method for the direct replacement of hydrogen atoms in electron-deficient aromatic rings. This reaction typically involves the use of a nucleophile bearing a leaving group at the nucleophilic center. Given the electron-deficient nature of the aromatic ring in this compound, it is a potential candidate for VNSH reactions.
The nitro group strongly directs the VNSH reaction to the positions ortho and para to it. In this compound, the positions ortho to the nitro group are C4 and C6. These positions would be the most likely sites for nucleophilic attack in a VNSH reaction. The general mechanism involves the formation of a σ-adduct, followed by a base-induced β-elimination of a leaving group from the nucleophile, leading to the substitution of a hydrogen atom and restoration of aromaticity.
While the application of VNSH to this compound is theoretically plausible and would offer a direct route to functionalized derivatives, specific studies and detailed research findings on its VNSH applications are not widely reported in the scientific literature.
Transformations Involving the Aldehyde Functionality
The aldehyde group in this compound is a versatile functional handle that can undergo a variety of chemical transformations, including condensation, reduction, and oxidation reactions.
Condensation Reactions for Imine and Schiff Base Synthesis
Aldehydes readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is typically catalyzed by acid and involves the formation of a hemiaminal intermediate followed by the elimination of water.
The general reaction for the formation of a Schiff base from this compound is as follows:
While specific studies detailing the synthesis of a wide range of imines and Schiff bases from this compound are not abundant, the general reactivity of nitrobenzaldehydes in such transformations is well-established. The reaction conditions can be optimized to favor the formation of the imine product, often by removing the water formed during the reaction.
Table 1: General Conditions for Schiff Base Formation
| Parameter | Typical Conditions |
|---|---|
| Amine | Primary aliphatic or aromatic amines |
| Solvent | Ethanol (B145695), Methanol, Toluene |
| Catalyst | Acetic acid, p-Toluenesulfonic acid |
| Temperature | Room temperature to reflux |
| Water Removal | Azeotropic distillation (Dean-Stark), molecular sieves |
This table represents general conditions and may need to be optimized for this compound.
Selective Reduction and Oxidation Reactions of the Carbonyl Group
The carbonyl group of the aldehyde is susceptible to both reduction and oxidation, offering pathways to synthesize the corresponding alcohol and carboxylic acid derivatives.
Selective Reduction:
The aldehyde group can be selectively reduced to a primary alcohol, yielding (2-(difluoromethoxy)-5-nitrophenyl)methanol. A variety of reducing agents can be employed for this transformation. The choice of reagent is crucial to avoid the reduction of the nitro group. Mild reducing agents are generally preferred.
Table 2: Common Reagents for Selective Aldehyde Reduction
| Reagent | Typical Conditions |
|---|---|
| Sodium borohydride (B1222165) (NaBH4) | Methanol or Ethanol, 0 °C to room temperature |
| Lithium borohydride (LiBH4) | Tetrahydrofuran, 0 °C to room temperature |
This table outlines common reagents; specific conditions for this compound would require experimental optimization.
Selective Oxidation:
The aldehyde can be oxidized to the corresponding carboxylic acid, 2-(difluoromethoxy)-5-nitrobenzoic acid. A range of oxidizing agents can be used for this purpose. The reaction conditions need to be controlled to prevent side reactions.
Table 3: Common Reagents for Aldehyde Oxidation
| Reagent | Typical Conditions |
|---|---|
| Potassium permanganate (B83412) (KMnO4) | Acetone or water, often with a base |
| Jones reagent (CrO3 in H2SO4/acetone) | Acetone, 0 °C to room temperature |
This table lists common oxidizing agents; the optimal choice for this compound would depend on the desired selectivity and scale of the reaction.
Detailed experimental procedures and yields for the selective reduction and oxidation of this compound are not extensively reported, but the general methodologies for these transformations are well-established in organic synthesis.
Enzymatic Transformations and Biocatalytic Approaches
Currently, there is a lack of specific research literature detailing the enzymatic transformations and biocatalytic approaches for this compound. However, the structural motifs present in the molecule, namely the aldehyde and nitro groups, are known to be susceptible to enzymatic modifications. Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the transformation of functional groups.
Nitroreductases, for instance, are a class of enzymes capable of reducing aromatic nitro compounds to their corresponding amines, hydroxylamines, or nitroso derivatives. These enzymes are found in a wide range of organisms, from bacteria to eukaryotes, and often exhibit broad substrate specificity. The reduction of the nitro group in this compound to 2-(Difluoromethoxy)-5-aminobenzaldehyde could potentially be achieved using a suitable nitroreductase. This transformation is significant as the resulting amino derivative is a versatile intermediate in the synthesis of various bioactive molecules.
Similarly, the aldehyde group can be a target for enzymatic reactions. Aldehyde oxidoreductases can catalyze the oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol. The choice of enzyme and reaction conditions would determine the product selectivity. Such enzymatic transformations could provide a mild and efficient route to derivatives of this compound that might be difficult to obtain through conventional chemical synthesis.
The application of biocatalysis to this compound remains an area ripe for exploration. Future research in this field could lead to the development of novel and sustainable methods for the synthesis of valuable derivatives.
Reactivity of the Nitro Group
Selective Reduction to Amino Derivatives
The selective reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis, yielding valuable amino derivatives. niscpr.res.in In the case of this compound, the conversion of the nitro group to an amino group would furnish 2-(Difluoromethoxy)-5-aminobenzaldehyde, a key synthetic intermediate. Various methods have been developed for the selective reduction of nitroarenes in the presence of other reducible functional groups, such as the aldehyde moiety in this compound. niscpr.res.injsynthchem.com
Commonly employed reagents for this transformation include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. wikipedia.org Metal-hydride systems, such as sodium borohydride in the presence of a transition metal catalyst, have also been shown to be effective. jsynthchem.com For instance, the NaBH4/Ni(PPh3)4 system has been reported to reduce nitro compounds to their corresponding amines in an ethanol solvent. jsynthchem.com Another approach involves the use of metal and hydrazine (B178648) formate (B1220265) systems, which are known for their efficiency in selectively reducing nitro groups. niscpr.res.in
The choice of the reducing agent and reaction conditions is crucial to prevent the over-reduction of the aldehyde group to an alcohol or a methyl group. The following table summarizes some common methods for the selective reduction of aromatic nitro compounds that could be applicable to this compound.
| Reagent/System | Catalyst | Solvent | Remarks |
| H₂ | Pd/C | Ethanol, Methanol | Common and efficient method. |
| NaBH₄ | Ni(PPh₃)₄ | Ethanol | A novel system for the reduction of nitro compounds. jsynthchem.com |
| Hydrazine Hydrate (B1144303) | Zinc or Magnesium Powder | - | Effective for selective reduction in the presence of other reducible groups. niscpr.res.in |
| Hydrazine Glyoxylate | Zinc or Magnesium Powder | - | More effective than hydrazine alone for the reduction of nitro groups. niscpr.res.in |
| SnCl₂·2H₂O | - | Ethanol, Ethyl Acetate | A classical method for nitro group reduction. |
Role in Electron-Withdrawing Activation of the Aromatic Ring
The nitro group is a potent electron-withdrawing group, significantly influencing the reactivity of the aromatic ring to which it is attached. nih.gov In this compound, the nitro group, along with the difluoromethoxy and aldehyde groups, deactivates the aromatic ring towards electrophilic substitution. masterorganicchemistry.comwikipedia.org Conversely, this electron-withdrawing nature activates the ring for nucleophilic aromatic substitution (SNAr) reactions. nih.gov
The strong electron-withdrawing effect of the nitro group is exerted through both inductive and resonance effects. nih.gov This leads to a decrease in the electron density of the benzene (B151609) ring, making it more susceptible to attack by nucleophiles. The positions ortho and para to the nitro group are particularly activated for SNAr. In this compound, the nitro group is para to the difluoromethoxy group and meta to the aldehyde group. This substitution pattern enhances the electron-deficient character of the aromatic ring.
The combined electron-withdrawing effects of the substituents make the aromatic ring of this compound a good substrate for reactions involving nucleophilic attack. This property can be exploited in the synthesis of various derivatives by displacing a suitable leaving group on the aromatic ring, should one be present in a related analogue.
Elucidation of Reaction Mechanisms
Influence of Substituent Electronic and Steric Effects
The chemical reactivity of this compound is governed by the interplay of the electronic and steric effects of its three substituents: the difluoromethoxy group (-OCHF₂), the nitro group (-NO₂), and the aldehyde group (-CHO).
Electronic Effects:
Nitro Group (-NO₂): As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic attack and activates it towards nucleophilic attack through both inductive and resonance effects. nih.govwikipedia.orgassets-servd.host
Aldehyde Group (-CHO): This group is also electron-withdrawing, primarily through its resonance effect, and deactivates the aromatic ring towards electrophilic substitution. assets-servd.host
Difluoromethoxy Group (-OCHF₂): The two fluorine atoms make this group strongly electron-withdrawing through the inductive effect. While the oxygen atom has a lone pair that can participate in resonance, the strong inductive effect of the fluorine atoms diminishes its electron-donating ability.
The cumulative effect of these three electron-withdrawing groups renders the aromatic ring of this compound highly electron-deficient.
Steric Effects:
The substituents on the aromatic ring also exert steric hindrance, which can influence the regioselectivity of reactions. The aldehyde group at position 1 and the difluoromethoxy group at position 2 can sterically hinder the approach of reagents to the neighboring positions. This steric hindrance can play a role in directing incoming groups to less hindered positions on the ring during chemical transformations.
The following table summarizes the electronic and steric effects of the substituents in this compound.
| Substituent | Position | Electronic Effect | Steric Effect |
| Aldehyde (-CHO) | 1 | Electron-withdrawing | Moderate |
| Difluoromethoxy (-OCHF₂) | 2 | Electron-withdrawing | Moderate |
| Nitro (-NO₂) | 5 | Strongly electron-withdrawing | Moderate |
Intermediate Identification and Pathway Delineation
Detailed mechanistic studies involving the identification of intermediates and the delineation of reaction pathways for this compound are not extensively reported in the literature. However, based on the known reactivity of substituted benzaldehydes and nitroaromatics, plausible reaction intermediates and pathways can be proposed for its transformations.
In the case of nucleophilic aromatic substitution reactions, the reaction would likely proceed through a Meisenheimer complex. This negatively charged intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro group. The stability of this complex is a key factor in determining the feasibility of the SNAr reaction.
Further mechanistic investigations, potentially employing techniques such as in-situ spectroscopy (e.g., NMR, IR) and computational modeling, would be necessary to definitively identify reaction intermediates and elucidate the precise reaction pathways for various transformations of this compound.
Derivatives and Analogues of 2 Difluoromethoxy 5 Nitrobenzaldehyde in Synthetic Research
Synthesis and Functionalization of Difluoromethoxy-Substituted Aromatic Systems
The introduction of the difluoromethoxy (OCF2H) group into aromatic systems is a significant area of research in medicinal and materials chemistry. This group can act as a lipophilic hydrogen bond donor and can influence the conformational preferences of molecules. While the direct synthesis of 2-(difluoromethoxy)-5-nitrobenzaldehyde (B2912050) is not extensively detailed in readily available literature, the synthesis of analogous difluoromethoxy-substituted aromatics generally involves the difluoromethylation of a corresponding phenolic precursor.
One common method for the synthesis of aryl difluoromethyl ethers is the reaction of a phenol (B47542) with a difluorocarbene source. For instance, the reaction of 2-hydroxy-5-nitrobenzaldehyde (B32719) with sodium chlorodifluoroacetate in the presence of a suitable base and solvent system can, in principle, yield the desired product. The reaction conditions for such transformations are crucial and often require optimization to achieve good yields.
Table 1: General Methods for the Synthesis of Aryl Difluoromethyl Ethers
| Reagent | Reaction Conditions | Reference |
| Sodium chlorodifluoroacetate | Base (e.g., K2CO3), Solvent (e.g., DMF), Heat | General Method |
| Trimethyl(trifluoromethyl)silane (TMSCF3) | Catalyst (e.g., CsF), Solvent (e.g., THF) | General Method |
| Dibromodifluoromethane (DBDFM) | Base (e.g., NaOH), Phase-transfer catalyst | General Method |
Functionalization of the aromatic ring bearing the difluoromethoxy group can be achieved through various reactions. The nitro group present in this compound directs electrophilic aromatic substitution to the positions meta to it, although the difluoromethoxy group can also influence the regioselectivity. More commonly, the nitro group itself is a versatile functional handle. It can be reduced to an amino group, which can then participate in a wide array of subsequent reactions, including diazotization and Sandmeyer reactions, or serve as a nucleophile in the formation of amides, sulfonamides, and other nitrogen-containing functionalities.
Structural Diversification of the Benzaldehyde (B42025) Core
The aldehyde functional group in this compound is a primary site for structural diversification. A multitude of classical organic reactions can be employed to modify this group, leading to a wide array of derivatives with potentially interesting chemical and biological properties.
Oxidation: The aldehyde can be readily oxidized to a carboxylic acid using various oxidizing agents such as potassium permanganate (B83412) (KMnO4), chromium trioxide (CrO3), or more mildly with reagents like silver oxide (Ag2O). The resulting 2-(difluoromethoxy)-5-nitrobenzoic acid can then be converted into esters, amides, or acid chlorides, further expanding the range of accessible derivatives.
Reduction: Reduction of the aldehyde group to a primary alcohol can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The resulting 2-(difluoromethoxy)-5-nitrobenzyl alcohol can serve as a precursor for ethers, esters, and halides.
Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack, allowing for the formation of a variety of carbon-carbon and carbon-heteroatom bonds. Reactions with Grignard reagents or organolithium compounds can introduce alkyl or aryl substituents, leading to secondary alcohols. The Wittig reaction and its variants can be used to convert the aldehyde into alkenes.
Condensation Reactions: The aldehyde readily undergoes condensation reactions with various nucleophiles. For instance, reaction with primary amines yields imines (Schiff bases), while reaction with hydroxylamine (B1172632) produces oximes. These condensation products are often stable and can be isolated, or they can serve as intermediates for further transformations.
Preparation and Characterization of Hydrazone Derivatives
A particularly important class of derivatives of this compound are hydrazones. These are formed through the condensation reaction of the aldehyde with a hydrazine (B178648) derivative. The resulting hydrazone contains a C=N-N linkage and can exist as different stereoisomers.
The general synthesis of hydrazones from aldehydes involves the reaction of the aldehyde with a hydrazine in a suitable solvent, often with acid catalysis. For this compound, the reaction with hydrazine hydrate (B1144303) or substituted hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) would be expected to proceed smoothly.
Table 2: General Synthesis of Hydrazone Derivatives
| Reactants | Product |
| This compound + Hydrazine hydrate | This compound hydrazone |
| This compound + Phenylhydrazine | This compound phenylhydrazone |
| This compound + 2,4-Dinitrophenylhydrazine | This compound 2,4-dinitrophenylhydrazone |
The characterization of these hydrazone derivatives would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS). In the 1H NMR spectrum, the formation of the hydrazone would be confirmed by the appearance of a characteristic signal for the azomethine proton (-CH=N-), typically in the range of 7.5-8.5 ppm. The NH proton of the hydrazone moiety would also give a characteristic signal, which is often broad and can exchange with D2O. The 13C NMR spectrum would show a signal for the azomethine carbon. IR spectroscopy would reveal the presence of the C=N bond, typically in the region of 1600-1650 cm-1, and the absence of the aldehyde C=O stretching frequency.
Incorporation into Complex Heterocyclic Frameworks
The true synthetic utility of this compound is realized in its use as a precursor for the construction of complex heterocyclic frameworks. The aldehyde group, often in concert with the other functional groups on the aromatic ring, can participate in a variety of cyclocondensation and multicomponent reactions.
The synthesis of five- and six-membered heterocyclic rings such as pyrazoles, isoxazoles, and pyrimidines can be achieved from aldehyde precursors. While direct synthesis from this compound is not explicitly documented, established synthetic routes for these heterocycles using other benzaldehydes can be extrapolated.
Pyrazoles: Pyrazoles are typically synthesized via the condensation of a 1,3-dicarbonyl compound with a hydrazine. An alternative approach involves the reaction of an α,β-unsaturated aldehyde or ketone (a chalcone) with a hydrazine. Therefore, this compound could first be used to synthesize a chalcone (B49325) via a Claisen-Schmidt condensation with an appropriate ketone. The resulting chalcone could then be cyclized with a hydrazine to yield a pyrazole (B372694) derivative.
Isoxazoles: Isoxazoles can be prepared through the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. Alternatively, they can be synthesized from 1,3-dicarbonyl compounds and hydroxylamine. Similar to the pyrazole synthesis, a chalcone derived from this compound could be reacted with hydroxylamine to form an isoxazole.
Pyrimidines: The Biginelli reaction is a well-known multicomponent reaction for the synthesis of dihydropyrimidines, which can be subsequently oxidized to pyrimidines. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. This compound could serve as the aldehyde component in such a reaction, leading to the formation of a pyrimidine (B1678525) ring bearing the difluoromethoxy-nitrophenyl substituent.
The reactivity of this compound also allows for its incorporation into more complex, fused heterocyclic systems. The combination of the aldehyde and the activated aromatic ring provides a platform for various annulation strategies.
Research on the closely related 2-fluoro-5-nitrobenzaldehyde (B1301997) has shown its utility in the synthesis of quinazolines. researchgate.net In a reported cyclocondensation reaction, 2-fluoro-5-nitrobenzaldehyde reacts with amidines to yield 2-substituted-6-nitroquinazolines. researchgate.net This reaction proceeds via nucleophilic attack of the amidine on the aldehyde, followed by an intramolecular nucleophilic aromatic substitution where the other nitrogen of the amidine displaces the fluorine atom. It is plausible that this compound could undergo similar transformations, with the difluoromethoxy group acting as a leaving group under certain conditions, or more likely, the reaction would proceed if a suitable leaving group (like fluorine or chlorine) is present at the ortho position.
Furthermore, the reduction of the nitro group to an amine opens up a plethora of possibilities for the synthesis of fused heterocycles. The resulting 2-(difluoromethoxy)-5-aminobenzaldehyde can undergo intramolecular cyclization reactions or be used as a building block in reactions such as the Friedländer synthesis of quinolines, where it would react with a compound containing an active methylene (B1212753) group.
Table 3: Potential Advanced Heterocyclic Systems from this compound Derivatives
| Derivative of this compound | Reaction Type | Resulting Heterocyclic System |
| This compound | Cyclocondensation with amidines (by analogy) | Quinazolines |
| 2-(Difluoromethoxy)-5-aminobenzaldehyde | Friedländer annulation | Quinolines |
| 2-(Difluoromethoxy)-5-aminobenzaldehyde | Condensation with 1,3-dicarbonyls | Benzodiazepines |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the detailed molecular structure of 2-(Difluoromethoxy)-5-nitrobenzaldehyde (B2912050) in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and through-space proximity of atoms.
A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is necessary for the unambiguous structural confirmation of this compound.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the three aromatic protons. The aldehydic proton (CHO) would typically appear as a singlet at a downfield chemical shift, generally in the range of 9.9-10.5 ppm. The aromatic protons would exhibit a complex splitting pattern due to spin-spin coupling. The proton on the difluoromethoxy group (-OCHF₂) would appear as a triplet due to coupling with the two fluorine atoms.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the aldehyde group (~190 ppm), the carbon of the difluoromethoxy group (as a triplet due to ¹JCF coupling), and the six distinct aromatic carbons, whose chemical shifts are influenced by the electron-withdrawing nitro group and the difluoromethoxy substituent.
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial technique. azom.comnih.gov It would show a single signal for the two equivalent fluorine atoms of the difluoromethoxy group. This signal would be split into a doublet due to coupling with the single proton on the same carbon (²JFH). The chemical shift of this signal provides a sensitive probe of the electronic environment around the fluorine nuclei. biophysics.org
Table 1: Predicted NMR Data for this compound Note: This table is based on typical chemical shift ranges for similar functional groups, as specific experimental data for this compound is not readily available in published literature.
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~10.2 | Singlet (s) | -CHO |
| ¹H | ~8.0 - 8.5 | Multiplet (m) | Aromatic-H |
| ¹H | ~6.8 - 7.5 | Triplet (t) | -OCHF₂ |
| ¹³C | ~190 | Singlet | -CHO |
| ¹³C | ~110 - 160 | Multiplets | Aromatic-C |
| ¹³C | ~115 | Triplet (t, ¹JCF) | -OCHF₂ |
| ¹⁹F | -80 to -150 | Doublet (d, ²JFH) | -OCHF₂ |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and confirm the elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₈H₅F₂NO₄).
The monoisotopic mass of this compound is calculated to be 217.0187 Da. uni.lu In a typical mass spectrum, the molecular ion peak (M⁺·) would be observed at m/z 217. Under softer ionization techniques like electrospray ionization (ESI), adduct ions such as [M+H]⁺ (m/z 218.0259) or [M+Na]⁺ (m/z 240.0079) are often detected. uni.lu
Analysis of the fragmentation pattern under electron ionization (EI) provides structural information. uni-saarland.de Key fragmentation pathways for this molecule would likely involve:
Loss of the aldehyde proton (-H) to give an [M-1]⁺ peak.
Loss of the formyl radical (-CHO) to give an [M-29]⁺ peak.
Cleavage of the nitro group (-NO₂) to give an [M-46]⁺ peak.
Fragmentation of the difluoromethoxy group, potentially involving the loss of a difluorocarbene radical (·CHF₂).
The fragmentation pattern of the related compound 2-nitrobenzaldehyde (B1664092) shows significant peaks corresponding to the loss of -OH and -NO₂ groups, suggesting similar pathways could be expected. nist.gov
Vibrational (FT-IR) and Electronic (UV-Vis) Spectroscopy
Vibrational (FT-IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy probes the vibrational modes of the molecule, providing a "fingerprint" based on its functional groups. tu-darmstadt.de For this compound, characteristic absorption bands are expected for the aldehyde, nitro, and difluoromethoxy groups. niscpr.res.inijsr.net
Table 2: Characteristic FT-IR Absorption Bands for this compound Note: Wavenumbers are based on data from analogous compounds.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| ~3100-3000 | Medium | C-H Stretch | Aromatic |
| ~2900-2800 | Weak | C-H Stretch | Aldehyde |
| ~1710-1690 | Strong | C=O Stretch | Aldehyde niscpr.res.in |
| ~1610-1590 | Medium | C=C Stretch | Aromatic |
| ~1530-1510 | Strong | Asymmetric NO₂ Stretch | Nitro ijsr.net |
| ~1350-1330 | Strong | Symmetric NO₂ Stretch | Nitro ijsr.net |
| ~1250-1000 | Strong | C-O and C-F Stretches | Difluoromethoxy |
Electronic (UV-Vis) Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The spectrum is expected to be dominated by transitions involving the conjugated π-system of the nitro-substituted benzene (B151609) ring. Based on studies of nitrobenzaldehyde isomers, several distinct absorption bands are anticipated. rsc.orguni-muenchen.deresearchgate.net
A strong absorption band around 250 nm, attributed to a π→π* transition involving the nitro group and the benzene ring. rsc.orguni-muenchen.de
A band of intermediate intensity near 300 nm, corresponding to a π→π* excitation within the aromatic system. rsc.orguni-muenchen.de
A weak, longer-wavelength band around 350 nm, resulting from an n→π* transition originating from the lone pairs of the oxygen atoms in the aldehyde and nitro groups. rsc.orguni-muenchen.de
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
While no published crystal structure for this compound is currently available, single-crystal X-ray diffraction remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate data on bond lengths, bond angles, and torsion angles.
An X-ray diffraction study would reveal the molecule's conformation. Key parameters would include the planarity of the benzene ring and the dihedral angles between the ring and the aldehyde, nitro, and difluoromethoxy substituents. In the related structure of 2-Hydroxy-5-nitrobenzaldehyde (B32719), the molecule is nearly planar, with a very small dihedral angle between the aromatic ring and the nitro group. nih.govresearchgate.net A similar planarity would be expected for the title compound, although steric interactions from the ortho-difluoromethoxy group might induce some twisting. The analysis would also confirm the relative orientation of the substituents on the aromatic ring.
In the absence of a crystal structure, a Hirshfeld surface analysis cannot be performed. However, this theoretical tool is invaluable for analyzing intermolecular interactions in crystal packing. researchgate.net If a crystal structure were determined, Hirshfeld surface analysis would be used to visualize and quantify the various non-covalent interactions that stabilize the crystal lattice.
The analysis generates 2D "fingerprint plots" that summarize the types and relative importance of intermolecular contacts. For this compound, one would expect to observe:
O···H contacts: Hydrogen bonding between the oxygen atoms of the nitro and aldehyde groups and aromatic or aldehydic hydrogens of neighboring molecules.
H···H contacts: These are typically the most abundant contacts, representing van der Waals forces.
C···H/H···C contacts: Indicative of C-H···π interactions.
F···H contacts: Weak hydrogen bonds involving the fluorine atoms.
O···C and O···N contacts: Close contacts between the electron-rich oxygen atoms and electron-poor regions of adjacent molecules.
This analysis would provide a deep understanding of the supramolecular architecture and the forces governing the crystal packing of the compound.
Computational Chemistry and Theoretical Investigations of 2 Difluoromethoxy 5 Nitrobenzaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the prediction of molecular geometries, electronic distribution, and energy levels, which are key determinants of a substance's chemical character and reactivity.
Density Functional Theory (DFT) for Molecular and Electronic Properties
Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for analyzing molecules of moderate size like 2-(Difluoromethoxy)-5-nitrobenzaldehyde (B2912050).
Key electronic properties that can be determined via DFT include the distribution of electron density and molecular orbital energies. The table below illustrates typical electronic properties that can be calculated for a molecule like this compound, based on general principles observed in computational studies of similar aromatic compounds ajpchem.org.
| HOMO-LUMO Gap (eV) | The energy difference between the HOMO and LUMO, indicating chemical reactivity and electronic excitation energy. | 4.0 to 5.0 eV |
Note: The values presented in this table are illustrative and represent typical ranges for substituted aromatic aldehydes. Actual calculated values for this compound would require specific DFT calculations.
Time-Dependent DFT (TD-DFT) for Spectroscopic Simulation
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. This makes it particularly useful for simulating spectroscopic properties, such as UV-Vis absorption spectra.
For aromatic carbonyl compounds like benzaldehyde (B42025), TD-DFT has been shown to be a reliable method for analyzing their photophysics princeton.edu. The absorption spectrum of such molecules is characterized by various electronic transitions. For example, in ortho-nitrobenzaldehyde, the spectrum above 280 nm is dominated by weak n→π* transitions associated with the nitro (NO₂) and aldehyde (CHO) groups. At higher energies, more intense π→π* and charge-transfer transitions are observed researchgate.net. For this compound, TD-DFT calculations would be expected to predict a similarly complex spectrum, with the precise peak positions influenced by the electronic effects of both the difluoromethoxy and nitro substituents.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is also instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers associated with these transformations.
Potential Energy Surface Mapping
By calculating the energy of a molecular system for various arrangements of its atoms, a potential energy surface (PES) can be mapped. This surface provides a theoretical landscape of a chemical reaction, where valleys represent stable molecules (reactants, intermediates, and products) and saddle points correspond to transition states. For reactions involving substituted benzaldehydes, such as their reaction with amines to form Schiff bases, DFT has been used to identify transition states and intermediates nih.govcanterbury.ac.uk. A similar approach could be applied to this compound to understand its reactivity in various chemical transformations.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and spatial distributions of these orbitals are critical in predicting how a molecule will interact with other reagents. In a molecule like this compound, the electron-withdrawing nature of the nitro and difluoromethoxy groups would lower the energy of the LUMO, making the molecule a better electron acceptor and more susceptible to nucleophilic attack, particularly at the carbonyl carbon of the aldehyde group.
Analysis of Electronic Effects and Substituent Impacts
The chemical properties of a substituted benzene (B151609) derivative are heavily influenced by the nature of its substituents ajpchem.org. In this compound, both the difluoromethoxy (-OCHF₂) and the nitro (-NO₂) groups are strongly electron-withdrawing.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Benzaldehyde |
| Nitrobenzene (B124822) |
Quantification of Inductive and Resonance Contributions of Fluorinated and Nitro Groups
The electronic character of the aromatic ring in this compound is significantly influenced by the interplay of inductive and resonance effects from its two key substituents: the nitro (-NO₂) group and the difluoromethoxy (-OCHF₂) group.
Inductive and Resonance Effects:
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. Electron-withdrawing groups have a negative inductive effect (-I), pulling electron density away from the ring, while electron-donating groups have a positive inductive effect (+I). auburn.edureddit.com The strength of the inductive effect diminishes with distance. youtube.com
Resonance Effect (R or M): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring, requiring conjugation. khanacademy.orglibretexts.org Electron-withdrawing groups that can delocalize the ring's π-electrons have a negative resonance effect (-R), while groups with lone pairs that can donate electron density to the ring have a positive resonance effect (+R). auburn.edulibretexts.org
Nitro Group (-NO₂): The nitro group is a classic example of a strong electron-withdrawing group. It deactivates the benzene ring towards electrophilic substitution. This is due to both a powerful inductive effect and a strong resonance effect.
-I Effect: The high electronegativity of the nitrogen and oxygen atoms results in a strong pull of electron density from the attached carbon atom through the σ-bond.
-R Effect: The nitro group can withdraw π-electron density from the aromatic ring and delocalize it over the oxygen atoms, as shown in its resonance structures.
Difluoromethoxy Group (-OCHF₂): The electronic effects of the difluoromethoxy group are more nuanced.
-I Effect: The presence of two highly electronegative fluorine atoms on the methoxy (B1213986) group's carbon significantly enhances its electron-withdrawing inductive nature. This makes the -OCHF₂ group a potent -I group, much stronger than a simple methoxy (-OCH₃) group.
+R Effect: The oxygen atom possesses lone pairs that can be donated to the aromatic ring through resonance, a +R effect. However, the strong inductive pull of the attached fluorine atoms reduces the availability of these lone pairs for donation, thereby attenuating the resonance effect compared to a non-fluorinated methoxy group.
Computational Quantification:
Hammett constants (σ) are a widely used scale to quantify the electronic influence of substituents on an aromatic ring. The para-substituent constant (σp) reflects a combination of inductive and resonance effects, while the meta-substituent constant (σm) is generally considered to reflect the inductive effect more strongly. nih.govresearchgate.net Computational methods, particularly Density Functional Theory (DFT), can be used to calculate properties that correlate well with Hammett constants. researchgate.netfraunhofer.de
Natural Bond Orbital (NBO) analysis is another powerful computational tool that provides detailed insight into charge distribution and orbital interactions. ekb.egresearchgate.netresearchgate.net For this compound, NBO analysis could quantify the charge on each atom, revealing the electron-withdrawing nature of the substituents. It can also calculate the stabilization energies associated with hyperconjugative interactions, such as the delocalization of the oxygen's lone pair electrons (donor) into the aromatic ring's antibonding orbitals (acceptor), providing a direct measure of the resonance contribution. researchgate.net
| Substituent | σm (Inductive) | σp (Inductive + Resonance) | Dominant Electronic Effects |
|---|---|---|---|
| -NO₂ | +0.71 | +0.78 | Strongly withdrawing (-I, -R) |
| -OCH₃ | +0.12 | -0.27 | Inductively withdrawing (-I), Resonance donating (+R) |
| -OCHF₂ | +0.37 | +0.16 | Strongly withdrawing (-I), Weakly resonance donating (+R) |
| -CF₃ | +0.43 | +0.54 | Strongly withdrawing (-I) |
Data compiled from various sources illustrating typical Hammett constant values. pitt.edu
Modeling of Intermolecular Interactions and Supramolecular Assemblies
The arrangement of molecules in the solid state is dictated by a complex network of non-covalent intermolecular interactions. Computational modeling is essential for identifying, visualizing, and quantifying these interactions, which in turn determine the supramolecular architecture of compounds like this compound. acs.orgresearchgate.netnih.gov
The functional groups on the molecule—aldehyde, nitro, and difluoromethoxy—provide multiple sites for engaging in various non-covalent interactions that direct its self-assembly. Computational methods such as DFT, Hirshfeld surface analysis, and lattice energy calculations are employed to study these phenomena. nih.govrsc.org
Key Potential Intermolecular Interactions:
C-H···O Hydrogen Bonds: The oxygen atoms of the highly polarized carbonyl group (C=O) and the nitro group (-NO₂) are strong hydrogen bond acceptors. They are likely to form weak hydrogen bonds with aromatic (C-H) or aldehydic (C-H) protons from neighboring molecules. Such interactions are common in the crystal packing of substituted benzaldehydes and nitroaromatics and often form synthons like dimers or chains. rsc.orgnih.govresearchgate.net
π-π Stacking: The aromatic ring, made electron-deficient by the strong withdrawing effects of the nitro and difluoromethoxy groups, can participate in π-π stacking interactions. These interactions involve the face-to-face or offset stacking of benzene rings, contributing significantly to the stability of the crystal lattice. rsc.org
Computational Modeling of Supramolecular Assemblies:
Theoretical calculations can predict the stability of different molecular pairings and packing arrangements. By calculating the interaction energies for various possible dimers and larger clusters, researchers can identify the most energetically favorable motifs. rsc.org For example, DFT calculations can quantify the stabilization energy of a specific C-H···O hydrogen bond or a π-π stacked dimer.
Hirshfeld surface analysis is a powerful visualization tool that maps the intermolecular contacts in a crystal. It allows for the identification and quantification of different types of interactions, representing them in 2D fingerprint plots which highlight the relative prevalence of, for example, H···O, H···H, and H···F contacts. nih.govrsc.org These computational approaches, often combined with experimental X-ray diffraction data, provide a comprehensive picture of how individual molecules of this compound would likely organize into a stable, three-dimensional supramolecular structure. rsc.org
| Interaction Type | Donor Group | Acceptor Group | Expected Role in Supramolecular Assembly |
|---|---|---|---|
| Weak Hydrogen Bond | Aromatic C-H, Aldehyde C-H | Nitro O, Carbonyl O | Formation of dimers and chain motifs |
| π-π Stacking | Electron-deficient Benzene Ring | Electron-deficient Benzene Ring | Stabilization of layered or columnar structures |
| Weak Hydrogen Bond | Aromatic/Aliphatic C-H | Difluoromethoxy F | Directional control and lattice stabilization |
| Dipole-Dipole | Entire Polar Molecule | Entire Polar Molecule | Overall packing efficiency and stability |
Applications of 2 Difluoromethoxy 5 Nitrobenzaldehyde in Modern Organic Synthesis and Advanced Materials Science
Utilization as a Versatile Synthetic Building Block
The inherent reactivity of its functional groups makes 2-(difluoromethoxy)-5-nitrobenzaldehyde (B2912050) a valuable starting material in various synthetic endeavors. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, while the nitro and difluoromethoxy groups modulate the electronic properties of the aromatic ring and introduce unique structural motifs.
In the landscape of multi-step organic synthesis, this compound serves as a crucial starting material for the assembly of more complex molecular frameworks. The aldehyde functionality is readily susceptible to nucleophilic attack, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to a variety of classic and contemporary organic reactions.
For instance, the aldehyde can participate in aldol (B89426) condensations, Wittig reactions, and Henry reactions, providing pathways to a diverse range of intermediates. The strong electron-withdrawing nature of the nitro group enhances the electrophilicity of the aldehyde's carbonyl carbon, often facilitating these reactions. wiserpub.comsarchemlabs.com Furthermore, the nitro group itself can be readily transformed into other functional groups, such as amines, which opens up additional avenues for molecular elaboration. This versatility makes this compound a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. psu.eduijpsonline.com
A representative reaction showcasing its utility is the Knoevenagel condensation, where the aldehyde reacts with active methylene (B1212753) compounds to form substituted alkenes. These products can then undergo further transformations, illustrating the compound's role as a linchpin in synthetic sequences.
Table 1: Representative Reactions Utilizing Benzaldehyde (B42025) Derivatives in Multi-Step Synthesis
| Reaction Type | Reactant with Benzaldehyde Derivative | Product Type | Significance in Multi-Step Synthesis |
|---|---|---|---|
| Aldol Condensation | Ketones or Aldehydes | α,β-Unsaturated Carbonyls | Formation of new C-C bonds and functional group diversification. |
| Wittig Reaction | Phosphonium Ylides | Alkenes | Stereoselective synthesis of double bonds. |
| Henry Reaction | Nitroalkanes | β-Nitro Alcohols | Introduction of nitro and hydroxyl functionalities. |
This table is generated based on established organic chemistry principles and the known reactivity of benzaldehyde derivatives.
The construction of intricate molecular architectures often relies on the strategic use of highly functionalized building blocks. This compound, with its distinct reactive sites, is well-suited for this purpose. The aldehyde group can act as a point of extension, allowing for the attachment of large and complex substituents.
For example, its participation in multi-component reactions, such as the Ugi or Passerini reactions, enables the rapid assembly of complex, scaffold-diverse molecules from simple precursors. The presence of the difluoromethoxy and nitro groups on the aromatic ring can influence the stereochemical outcome of these reactions and impart unique physicochemical properties to the final products, such as enhanced metabolic stability or altered electronic characteristics. nih.gov The ability to build complex structures in a controlled and efficient manner is a cornerstone of modern drug discovery and natural product synthesis.
Contributions to the Synthesis of Fluorinated Fine Chemicals and Intermediates
The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal and agricultural chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. researchgate.netnih.govossila.comfluorochem.co.uk As a fluorinated building block, this compound is a valuable precursor for the synthesis of a wide range of fluorinated fine chemicals and intermediates. moldb.comamericanelements.com
The difluoromethoxy group (OCF₂H) is a bioisostere of other functional groups and can significantly modulate the biological activity of a molecule. nih.gov The aldehyde functionality of this compound provides a convenient entry point for incorporating this fluorinated motif into larger, more complex molecules. For instance, it can be used to synthesize fluorinated analogues of known bioactive compounds, allowing for the fine-tuning of their pharmacological profiles.
Recent advancements in synthetic methodologies have further expanded the utility of fluorinated building blocks. researchgate.net For example, new catalytic methods for the transformation of aldehydes allow for the efficient synthesis of chiral fluorinated amines and alcohols, which are key components of many pharmaceutical agents. acgpubs.org
Exploration in the Development of Functional Organic Materials
The unique electronic and structural features of this compound make it an intriguing candidate for the development of novel functional organic materials. The combination of an electron-donating difluoromethoxy group and a strongly electron-withdrawing nitro group on the same aromatic ring creates a push-pull electronic system, which can lead to interesting photophysical and electronic properties.
Aromatic aldehydes are known to be versatile monomers for the synthesis of various polymers. numberanalytics.com The aldehyde group of this compound can participate in polycondensation reactions with suitable co-monomers, such as diamines or diols, to form polymers with tailored properties. The presence of the nitro group can further be exploited for cross-linking or post-polymerization modification. nih.gov
The incorporation of the difluoromethoxy group into the polymer backbone can impart desirable properties such as increased thermal stability, enhanced solubility in organic solvents, and altered optical properties. These fluorinated polymers could find applications in areas such as high-performance plastics, specialty coatings, and advanced composite materials. Furthermore, the nitroaromatic moiety suggests potential applications in the synthesis of energetic materials or as components in charge-transfer complexes. nih.gov
Development of Novel Ligands in Coordination Chemistry Research
In the field of coordination chemistry, the design and synthesis of new ligands are crucial for the development of metal complexes with unique catalytic, magnetic, or optical properties. Benzaldehyde derivatives are common starting materials for the synthesis of Schiff base ligands, which are formed through the condensation reaction between an aldehyde and a primary amine. nih.govmdpi.comwalisongo.ac.idedu.krd
This compound can be readily converted into a variety of Schiff base ligands by reaction with different amines. wiserpub.com The resulting ligands possess multiple coordination sites (the imine nitrogen and potentially the oxygen atoms of the nitro and difluoromethoxy groups), allowing them to form stable complexes with a wide range of metal ions. icm.edu.plnih.govjchps.com
The electronic properties of the ligand, and consequently the properties of the resulting metal complex, can be fine-tuned by varying the substituents on the amine precursor. The presence of the electron-withdrawing nitro group and the difluoromethoxy group on the benzaldehyde ring will significantly influence the electron density at the coordination sites, thereby affecting the stability and reactivity of the metal complexes. earthlinepublishers.com These novel coordination compounds could be explored for applications in catalysis, sensing, and molecular magnetism. nih.gov
Table 2: Potential Schiff Base Ligands Derived from this compound and Their Potential Applications in Coordination Chemistry
| Amine Reactant | Resulting Schiff Base Ligand | Potential Metal Complex Properties | Potential Applications |
|---|---|---|---|
| Aniline | N-(2-(Difluoromethoxy)-5-nitrobenzylidene)aniline | Tunable electronic properties, potential for redox activity. | Catalysis, molecular sensors. |
| Ethylenediamine | N,N'-Bis(2-(difluoromethoxy)-5-nitrobenzylidene)ethane-1,2-diamine | Formation of binuclear metal complexes, interesting magnetic properties. | Magnetic materials, model systems for biological processes. |
This table outlines hypothetical ligand structures and their potential applications based on established principles of coordination chemistry.
Q & A
Q. What are the optimized synthetic routes for preparing 2-(difluoromethoxy)-5-nitrobenzaldehyde, and how do reaction conditions influence yield and selectivity?
Methodology :
- Synthetic Pathways : Start with nitration of a difluoromethoxy-substituted benzaldehyde precursor, followed by regioselective functionalization. Alternatively, introduce the difluoromethoxy group via nucleophilic substitution (e.g., using difluoromethoxide) on a pre-nitrated benzaldehyde scaffold .
- Condition Optimization : Solvent choice (e.g., dichloromethane vs. benzene) and temperature (0–50°C) significantly impact reaction rates and byproduct formation. For example, prolonged reflux (>4 hours) with thionyl chloride in benzene may increase yields but risks decomposition .
- Monitoring : Use TLC or HPLC to track reaction progress and confirm product identity via (e.g., characteristic aldehyde proton at ~10 ppm) .
Q. How can researchers ensure purity and characterize intermediates during synthesis?
Methodology :
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the aldehyde. For crystalline intermediates, recrystallization from ethanol or chloroform is recommended .
- Analytical Tools :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities. Relative retention times can be cross-referenced with pharmacopeial standards (e.g., Pantoprazole-related compounds) .
- Spectroscopy : distinguishes difluoromethoxy signals (−50 to −60 ppm) from other fluorinated byproducts .
Advanced Research Questions
Q. How do electronic effects of the difluoromethoxy and nitro groups influence reactivity in subsequent transformations?
Methodology :
- Mechanistic Studies :
- The nitro group acts as a strong electron-withdrawing meta-director, while the difluoromethoxy group (electron-withdrawing via inductive effects) may alter regioselectivity in nucleophilic aromatic substitution (SNAr) or cross-coupling reactions .
- Computational modeling (DFT) can predict charge distribution and reactive sites. For example, nitro groups at C5 may deactivate the aldehyde at C2, necessitating harsher conditions for condensation reactions .
- Experimental Validation : Compare reaction outcomes with analogs lacking the difluoromethoxy group (e.g., 5-nitrobenzaldehyde) to isolate electronic effects .
Q. What strategies mitigate competing side reactions during functionalization of the aldehyde group?
Methodology :
- Protection/Deprotection : Use acetal or imine protection for the aldehyde during harsh reactions (e.g., nitration or fluorination). Deprotect under mild acidic conditions (e.g., aqueous HCl in THF) .
- Catalysis : Employ transition-metal catalysts (e.g., Pd/Cu) to enhance selectivity in cross-coupling reactions, minimizing aldol condensation side products .
Q. How can researchers resolve discrepancies in reported synthetic yields or impurity profiles?
Methodology :
Q. What are the applications of this compound in medicinal chemistry?
Methodology :
- Scaffold Design : The aldehyde serves as a precursor for Schiff base formation in benzimidazole derivatives (e.g., Pantoprazole analogs). Condense with aminophenols or thiols to generate heterocycles with potential bioactivity .
- SAR Studies : Modify the nitro group to amine via reduction (e.g., H/Pd) and evaluate changes in antimicrobial or anti-inflammatory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
